6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
The compound “6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole” is a heterocyclic compound with the molecular formula C12H15N3 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
Pyrazoles, including “this compound”, are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The synthesis of pyrazoles involves various methods, including the reaction of nonchiral cyclopropanes and (dynamic) kinetic resolutions and asymmetric transformations of chiral substrates .
Molecular Structure Analysis
The molecular structure of “this compound” involves a pyrazole ring, which is a five-membered heterocycle derived from the parent pyrazole . The structure also includes two cyclopropyl groups attached to the pyrazole ring .
Chemical Reactions Analysis
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety . For instance, 3(5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 201.27 g/mol. More specific properties such as melting point, boiling point, solubility, and others are not provided in the retrieved sources.
Scientific Research Applications
Synthesis and Chemical Characterization
- The compound is involved in the synthesis of diverse heterocyclic derivatives, demonstrating its utility in generating novel chemical entities. For instance, Yakovenko et al. (2020) describe the cyclocondensation reactions of derivatives leading to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines and related structures, showcasing its versatility in heterocyclic chemistry Yakovenko et al., 2020.
- Another study by Babariya and Naliapara (2017) reports an efficient synthesis methodology for 1H-imidazo[1,2-b]pyrazole libraries, highlighting the compound's role in multicomponent reactions, further emphasizing its significance in synthetic organic chemistry Babariya & Naliapara, 2017.
Material Science and Nanotechnology
- The compound's derivatives have potential applications in material science, particularly in the development of new materials with unique electronic or photonic properties. For instance, derivatives synthesized through complex chemical pathways can be used to explore new materials with specific electronic configurations and reactivities.
Pharmaceutical Research
- Research into compounds with the imidazo[1,2-b]pyrazole scaffold, including variants like 6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole, has indicated their potential in drug discovery. These compounds are often explored for their antimicrobial, antifungal, and anticancer activities. For example, Singh, Luxami, and Paul (2019) synthesized derivatives showing antitumor activity, highlighting the therapeutic potential of these molecules Singh, Luxami, & Paul, 2019.
Antioxidant and Antimicrobial Activities
- Some derivatives of this compound have been studied for their antioxidant and antimicrobial activities, suggesting their utility in developing new treatments for infections and diseases associated with oxidative stress Bassyouni et al., 2012.
Safety and Hazards
Future Directions
The future directions for “6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole” and similar compounds could involve further exploration of their synthesis methods, reactivity, and potential applications in medicinal chemistry. As antibiotic resistance becomes a global concern, pyrazole derivatives that target different bacterial strains could be of particular interest .
Properties
IUPAC Name |
6-cyclopropyl-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-9(1)8-14-5-6-15-12(14)7-11(13-15)10-3-4-10/h5-7,9-10H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDFPEAKQAUZNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=CC(=N3)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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